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Compound Name: 4-Bromo-2,6-diphenylpyrimidine

Cat. No.: B372629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromo-2,6-diphenylpyrimidine is a halogenated heterocyclic compound that serves as a

versatile building block in medicinal chemistry and materials science. Its unique structural

features, including the reactive bromine atom and the presence of two phenyl rings, make it a

valuable precursor for the synthesis of a wide range of derivatives with diverse biological

activities. This technical guide provides a comprehensive review of the available literature on 4-
bromo-2,6-diphenylpyrimidine, covering its synthesis, physicochemical properties, and

potential therapeutic applications, with a focus on its role as a scaffold for the development of

novel kinase inhibitors for cancer therapy.

Physicochemical Properties
4-Bromo-2,6-diphenylpyrimidine is a white to off-white crystalline solid. Its fundamental

physicochemical properties are summarized in the table below.
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Property Value Reference

CAS Number 40734-24-5 [1]

Molecular Formula C₁₆H₁₁BrN₂ [2]

Molecular Weight 311.18 g/mol [2]

Appearance
White to Almost white powder

to crystal
[1]

Melting Point 110.0 to 114.0 °C [1]

SMILES
C1=CC=C(C=C1)C2=CC(=NC

(=N2)C3=CC=CC=C3)Br
[2]

InChI

InChI=1S/C16H11BrN2/c17-

15-11-14(12-7-3-1-4-8-12)18-

16(19-15)13-9-5-2-6-10-13/h1-

11H

[2]

Synthesis
The synthesis of 4-bromo-2,6-diphenylpyrimidine is not explicitly detailed in the currently

available scientific literature. However, based on established synthetic routes for structurally

related pyrimidine derivatives, a plausible and commonly employed method involves a two-step

process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a

cyclization reaction with benzamidine.

Postulated Synthetic Pathway
Step 1: Synthesis of a Brominated Chalcone Intermediate

The initial step would likely involve the Claisen-Schmidt condensation of a brominated

acetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide or

potassium hydroxide, in an alcoholic solvent.

Step 2: Cyclization to form 4-Bromo-2,6-diphenylpyrimidine
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The resulting brominated chalcone would then be reacted with benzamidine hydrochloride in

the presence of a base to facilitate the cyclization and formation of the pyrimidine ring.

General Experimental Protocol for Pyrimidine Synthesis
from Chalcones
While a specific protocol for 4-bromo-2,6-diphenylpyrimidine is unavailable, the following is a

general procedure adapted from the synthesis of similar 4,6-diarylpyrimidines[3]:

Chalcone Formation: To a stirred solution of the appropriate acetophenone and

benzaldehyde in ethanol, an aqueous solution of potassium hydroxide is added dropwise.

The reaction mixture is stirred at room temperature for several hours. The resulting

precipitate is filtered, washed with water, and recrystallized to yield the chalcone.

Pyrimidine Formation: A mixture of the chalcone and an appropriate amidine hydrochloride

(in this case, benzamidine hydrochloride) is refluxed in a suitable solvent such as pyridine or

an alcohol containing a base (e.g., KOH) for several hours. After cooling, the reaction

mixture is poured into ice water, and the precipitated solid is collected by filtration, washed,

dried, and purified by recrystallization.

Spectroscopic Characterization
Detailed experimental spectroscopic data for 4-bromo-2,6-diphenylpyrimidine is not readily

available in the reviewed literature. However, predicted data can be inferred from its chemical

structure and data available for similar compounds.

Mass Spectrometry
The PubChem database provides predicted collision cross-section (CCS) values for various

adducts of 4-bromo-2,6-diphenylpyrimidine, which are useful for mass spectrometry-based

identification.[2]
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 311.01784 161.7

[M+Na]⁺ 332.99978 173.2

[M-H]⁻ 309.00328 171.1

NMR Spectroscopy
While experimental ¹H and ¹³C NMR spectra for the title compound are not published, the

expected chemical shifts can be estimated based on the spectra of its derivatives and related

structures. The aromatic protons of the two phenyl rings would likely appear as multiplets in the

range of 7.0-8.5 ppm. The lone proton on the pyrimidine ring would be expected to be a singlet

in a similar downfield region. In the ¹³C NMR spectrum, signals for the carbon atoms of the

phenyl and pyrimidine rings would be observed in the aromatic region (typically 120-170 ppm).

Biological Activity and Potential Applications
The diphenylpyrimidine scaffold is a well-established pharmacophore in drug discovery, with

numerous derivatives exhibiting potent biological activities. Although specific bioactivity data for

4-bromo-2,6-diphenylpyrimidine is scarce, the activities of its close analogs suggest its

potential as a valuable lead compound, particularly in the development of anticancer agents.

Kinase Inhibition
Many diphenylpyrimidine derivatives have been identified as potent inhibitors of various protein

kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

EGFR/VEGFR-2 Inhibition: Several studies have reported that 4,6-diarylpyrimidine

derivatives can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets

in cancer therapy.

Bcr-Abl Inhibition: Bromo-pyrimidine analogs have been investigated as inhibitors of the Bcr-

Abl tyrosine kinase, which is associated with chronic myeloid leukemia.[2]

Alzheimer's Disease Research

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b372629?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/817533
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivatives of 4,6-diphenylpyrimidine have also been explored as potential therapeutic agents

for Alzheimer's disease. These compounds have been shown to act as dual inhibitors of

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), two enzymes implicated in the

pathogenesis of this neurodegenerative disorder.[4]

Signaling Pathways and Experimental Workflows
Given the documented activity of closely related diphenylpyrimidine derivatives as kinase

inhibitors, a likely mechanism of action for 4-bromo-2,6-diphenylpyrimidine, should it

possess anticancer activity, would be through the modulation of key signaling pathways that

control cell growth, proliferation, and survival.

Postulated Inhibition of EGFR/VEGFR Signaling
The diagram below illustrates a hypothetical mechanism where 4-bromo-2,6-
diphenylpyrimidine could inhibit the EGFR and VEGFR signaling pathways, which are critical

for tumor growth and angiogenesis.
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Caption: Postulated inhibition of EGFR and VEGFR signaling pathways by 4-Bromo-2,6-
diphenylpyrimidine.

General Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the initial biological screening of a novel

pyrimidine compound like 4-bromo-2,6-diphenylpyrimidine to assess its potential as a

therapeutic agent.
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Caption: General workflow for screening the biological activity of a novel pyrimidine compound.
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Conclusion
4-Bromo-2,6-diphenylpyrimidine is a promising heterocyclic scaffold with significant potential

for the development of novel therapeutic agents. While detailed experimental data for the

compound itself is limited in the public domain, the extensive research on its structural analogs

strongly suggests its utility as a precursor for kinase inhibitors and other biologically active

molecules. Further investigation into the synthesis, characterization, and biological evaluation

of 4-bromo-2,6-diphenylpyrimidine is warranted to fully explore its therapeutic potential. This

technical guide serves as a foundational resource for researchers interested in leveraging this

versatile compound in their drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b372629?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

